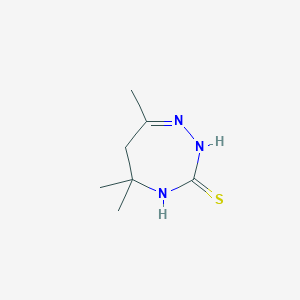
5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione is a heterocyclic compound that features a triazepine ring with three nitrogen atoms and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,4-pentanedione with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazepine ring and the incorporation of the thione group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The nitrogen atoms in the triazepine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another heterocyclic compound with a similar structure but different functional groups.
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Shares the thione group but has a different ring structure.
Uniqueness
5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione is unique due to its triazepine ring, which is less common compared to other heterocyclic structures
Propriétés
Numéro CAS |
58488-41-8 |
|---|---|
Formule moléculaire |
C7H13N3S |
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione |
InChI |
InChI=1S/C7H13N3S/c1-5-4-7(2,3)8-6(11)10-9-5/h4H2,1-3H3,(H2,8,10,11) |
Clé InChI |
YBVQDLBTVKWQLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=S)NC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)

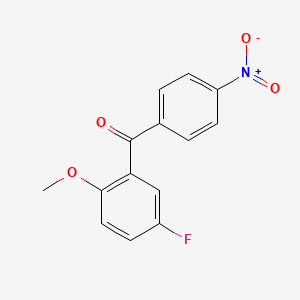
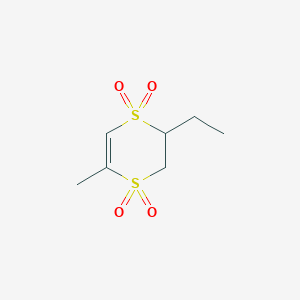

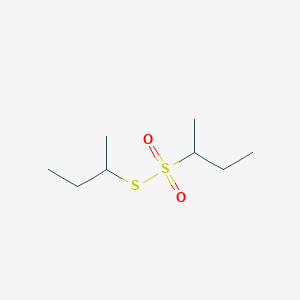
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

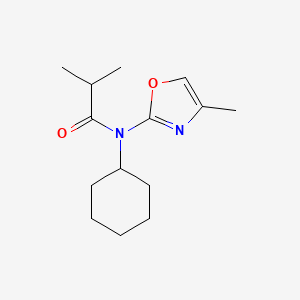
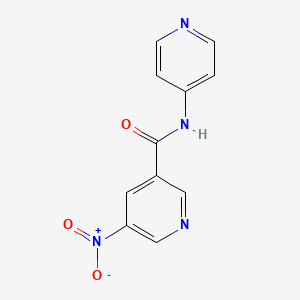
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
